molecular formula C7H6N2S B3298685 1,2-Benzisothiazol-7-amine CAS No. 89795-79-9

1,2-Benzisothiazol-7-amine

Cat. No. B3298685
CAS RN: 89795-79-9
M. Wt: 150.2 g/mol
InChI Key: NEROCZWWNXWPOV-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-7-amine is a chemical compound with a variety of potential applications . It is one of the several different receptors for 5-hydroxytryptamine (serotonin), a biogenic hormone that functions as a neurotransmitter, a hormone, and a mitogen .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, benzothiazole derivatives bearing amide moiety were designed, synthesized, and evaluated for their antibacterial activity . The structures of the synthesized compounds were elucidated by spectral data .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an isothiazole ring . The molecule contains a total of 17 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Isothiazole .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature with a melting point of 128-132°C . Its molecular weight is 150.2 .

Mechanism of Action

Target of Action

1,2-Benzisothiazol-7-amine, also known as Benzisothiazolinone (BIT), is an organic compound that is structurally related to isothiazole . It has been found to have a high potency for inhibiting caspase-7 activity . Caspases are the intracellular ‘death enzyme’ class, and a protease family that plays an active role in the initiation and execution of apoptosis .

Mode of Action

The mode of action of this compound involves its interaction with caspases, particularly caspase-7 . The compound has been found to inhibit the activity of caspase-7, which plays a crucial role in the process of apoptosis . This inhibition can lead to changes in the normal process of cell death, potentially affecting various biological processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting caspase-7, the compound can disrupt the normal process of apoptosis, leading to changes in cell death and potentially affecting tissue development and homeostasis .

Pharmacokinetics

It is known that the compound is dependent on cytochrome p450 (cyp) 3a4 for its metabolism . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of caspase-7 activity . This can lead to a disruption in the normal process of apoptosis, potentially affecting various biological processes. The compound has been found to show significant protection against apoptosis in human Jurkat T cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is widely used as a preservative in various products, including emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions . The efficacy and stability of the compound can be affected by the specific environment in which it is used. More research is needed to fully understand how environmental factors influence the action of this compound.

Advantages and Limitations for Lab Experiments

1,2-Benzisothiazol-7-amine has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its low toxicity, and its broad-spectrum antimicrobial activity. However, this compound has some limitations, such as its instability in acidic and alkaline conditions and its potential for oxidation and degradation under certain conditions.

Future Directions

There are several future directions for research on 1,2-Benzisothiazol-7-amine. One area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of this compound, particularly its effects on enzymes and cell membranes. Additionally, further studies are needed to determine the safety and efficacy of this compound in various applications, such as in the treatment of cancer and as a preservative in cosmetics and other products.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has a broad-spectrum of activity and has been used in various industries as a preservative. This compound has also shown potential as an anticancer agent. Although there are still many unanswered questions about the mechanism of action and safety of this compound, further research in this area could lead to new discoveries and applications for this versatile compound.

Scientific Research Applications

1,2-Benzisothiazol-7-amine has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This compound has also been used as a preservative in various industries, such as cosmetics, paints, and coatings. In addition, this compound has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Safety and Hazards

1,2-Benzisothiazol-7-amine is classified as a hazardous substance. It may cause harm if swallowed or if it comes into contact with the skin or eyes . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

1,2-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEROCZWWNXWPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237904
Record name 1,2-Benzisothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89795-79-9
Record name 1,2-Benzisothiazol-7-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089795799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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